Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate is an organoboron compound that serves as a versatile reagent in organic synthesis. This compound is characterized by its stability and ability to participate in various chemical reactions, particularly in cross-coupling processes. It is classified under organometallic compounds, specifically as a trifluoroborate salt.
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate belongs to the class of organoboron compounds. These compounds are known for their utility in organic chemistry, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
The synthesis of Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate typically involves the reaction of a suitable precursor compound with potassium trifluoroborate.
Technical Details:
The molecular formula of Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate is . The structure features a phenyl ring substituted at the 2-position with a fluorine atom and at the 4-position with a methylsulfonyl group. The trifluoroborate moiety contributes significantly to its reactivity.
[K+].Fc1cc(ccc1[B-](F)(F)F)C(F)(F)F
NKFIFIUHQRJHJP-UHFFFAOYSA-N
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate is primarily utilized in cross-coupling reactions, such as those catalyzed by palladium complexes.
Technical Details:
The mechanism of action for Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate in cross-coupling reactions can be summarized as follows:
This process allows for the efficient construction of complex organic molecules from simpler precursors.
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate finds extensive applications in scientific research, particularly in:
This compound exemplifies the utility of organoboron reagents in modern synthetic chemistry, providing chemists with versatile tools for building molecular complexity efficiently.
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4